molecular formula C7H5N3O2 B3053884 3-(3-nitrophenyl)-3H-diazirine CAS No. 56752-25-1

3-(3-nitrophenyl)-3H-diazirine

Cat. No.: B3053884
CAS No.: 56752-25-1
M. Wt: 163.13 g/mol
InChI Key: ZOCPZEKRQREXFZ-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-3H-diazirine is a diazirine compound characterized by the presence of a nitrophenyl group attached to a diazirine ring. Diazirines are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom. They are known for their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light, making them valuable tools in photochemistry and photobiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-3H-diazirine typically involves the following steps:

    Nitration of Phenylacetylene: The starting material, phenylacetylene, is nitrated to form 3-nitrophenylacetylene.

    Cyclization: The nitrated product undergoes cyclization with diazomethane to form the diazirine ring.

The reaction conditions for these steps often include the use of strong acids for nitration and controlled temperatures to ensure the stability of the diazirine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-3H-diazirine undergoes various chemical reactions, including:

    Photolysis: Upon exposure to ultraviolet light, the diazirine ring breaks, forming a highly reactive carbene intermediate.

    Substitution Reactions: The nitrophenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Photolysis: Ultraviolet light is the primary reagent for photolysis.

    Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles under controlled conditions.

Major Products

    Photolysis: The major product is a carbene intermediate, which can further react with various substrates.

    Substitution Reactions: Depending on the reagents used, the products can include substituted nitrophenyl derivatives.

Scientific Research Applications

3-(3-nitrophenyl)-3H-diazirine has diverse applications in scientific research:

    Chemistry: Used as a photolabile protecting group and in the study of reaction mechanisms involving carbenes.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the design of photoactivated drugs.

    Industry: Utilized in the development of advanced materials and photolithography processes.

Mechanism of Action

The primary mechanism of action of 3-(3-nitrophenyl)-3H-diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific application and the substrates present during the reaction.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitrophenyl)-3H-diazirine: Similar structure but with the nitro group in the para position.

    3-(2-nitrophenyl)-3H-diazirine: Similar structure but with the nitro group in the ortho position.

    Phenyl diazirine: Lacks the nitro group, leading to different reactivity and applications.

Uniqueness

3-(3-nitrophenyl)-3H-diazirine is unique due to the position of the nitro group, which influences its electronic properties and reactivity. This makes it particularly useful in specific photochemical applications where controlled reactivity is required.

Properties

IUPAC Name

3-(3-nitrophenyl)-3H-diazirine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5(4-6)7-8-9-7/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCPZEKRQREXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313542
Record name 3-(3-nitrophenyl)-3H-diazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56752-25-1
Record name NSC271944
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-nitrophenyl)-3H-diazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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